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Compound of Interest

Compound Name: 4,4'-Azoxyanisole

Cat. No.: B074886

Introduction

4,4'-Azoxyanisole, also known as p-azoxyanisole (PAA), is an organic compound with the
chemical formula C14H14N203.[1][2][3] It is a yellow crystalline solid notable for being one of the
first materials in which a liquid crystal phase was discovered.[3] This property has made it a
subject of extensive research to understand the behavior and properties of nematic liquid
crystals.[3] Structurally, it consists of two anisole (methoxybenzene) rings linked by an azoxy (-
N=N(O)-) functional group.[4] Accurate structural elucidation and purity assessment of 4,4'-
Azoxyanisole are critical for its application in materials science and as a precursor in chemical
synthesis. This guide provides an in-depth overview of the spectroscopic techniques used for
its characterization, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-
Visible (UV-Vis), and Mass Spectrometry (MS).

Molecular and Physical Properties

e Molecular Formula: C14H14N203[1][2]

Molecular Weight: 258.27 g/mol [2][4]

Appearance: Bright yellow crystalline powder or yellow monoclinic needles.[1][2][5]

CAS Number: 1562-94-3[1][4]

Melting Point: 117-119 °C[2][5]
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e Phase Transitions: It transitions from a crystalline solid to a nematic liquid crystal phase at
approximately 118 °C and from the nematic phase to an isotropic liquid at 136 °C.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of 4,4'-
Azoxyanisole by providing information about the chemical environment of hydrogen (*H NMR)
and carbon (*3C NMR) atoms.

Experimental Protocol: NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of 4,4'-Azoxyanisole in 0.6-0.7 mL of
a deuterated solvent (e.g., Chloroform-d, CDCIs) in a standard 5 mm NMR tube.[6] Ensure
the sample is fully dissolved.

 Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for
chemical shift referencing (0O ppm).

e Instrument Setup:
o Place the NMR tube in the spectrometer's probe.
o Lock the spectrometer onto the deuterium signal of the solvent.

o Shim the magnetic field to achieve optimal homogeneity and resolution. This can be done
by observing the free induction decay (FID) or the spectral peaks.[6]

o Data Acquisition:

o Acquire the *H NMR spectrum. For a standard analysis, a single scan may be sufficient if
the sample concentration is high enough.[6] Typical parameters include a pulse angle of
30-45° and a relaxation delay of 1-2 seconds.

o Acquire the 33C NMR spectrum. This requires a greater number of scans due to the lower
natural abundance of the 13C isotope. Proton decoupling is used to simplify the spectrum
and improve the signal-to-noise ratio.
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» Data Processing: Perform a Fourier transform on the acquired FID, followed by phase and

baseline correction to obtain the final spectrum.

'H and **C NMR Spectral Data

The structure of 4,4'-Azoxyanisole contains chemically distinct protons and carbons, which

give rise to characteristic signals in the NMR spectra.

Caption: Workflow for NMR analysis of 4,4'-Azoxyanisole.

Table 1: Quantitative NMR Data for 4,4'-Azoxyanisole in CDCls

Chemical Shift

Nucleus Multiplicity Integration Assignment
(3, ppm)
'H 3.85 Singlet 6H -OCHs Protons
Aromatic Protons
1H 6.95 Doublet 4H
(ortho to -OCH?3)
Aromatic Protons
1H 8.15/8.30 Doublet 4H
(ortho to Azoxy)
13C 55.5 - - -OCHs Carbons
Aromatic C-H
13C 114.2 - -
(ortho to -OCH?3)
Aromatic C-H
13C 124.0 - -
(ortho to Azoxy)
Aromatic C-N
13C 142.0 - - )
(ipso to Azoxy)
Aromatic C-O
13C 161.0 - -

(ipso to -OCHs)

(Note: Specific chemical shifts can vary slightly based on solvent and instrument frequency.

The aromatic region is complex due to the asymmetry of the azoxy group, leading to distinct

signals for the two rings.)
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Infrared (IR) Spectroscopy

IR spectroscopy identifies functional groups within a molecule by measuring the absorption of
infrared radiation at specific frequencies corresponding to bond vibrations.

Experimental Protocol: IR Spectroscopy (KBr Pellet
Method)

e Sample Preparation:

o Thoroughly grind 1-2 mg of the 4,4'-Azoxyanisole sample into a fine powder using an
agate mortar and pestle.[7]

o Add approximately 100-200 mg of spectroscopic grade potassium bromide (KBr) powder.
[8]

o Mix and grind the two substances together until a homogenous, fine powder is obtained.[7]

[8]
e Pellet Formation:
o Place the powder mixture into a pellet die.

o Press the powder under high pressure (e.g., 7,000-10,000 psi) using a hydraulic press to
form a thin, transparent or translucent pellet.[7]

o Data Acquisition:
o Place the KBr pellet in the sample holder of the FTIR spectrometer.

o Acquire a background spectrum of the empty sample chamber to account for atmospheric
CO:z2 and Hz20.[9]

o Acquire the sample spectrum. Typically, 8 to 16 scans are co-added to improve the signal-
to-noise ratio.[9]

» Data Processing: The final spectrum is presented as percent transmittance or absorbance
versus wavenumber (cm™1).
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Grind 1-2 mg of
4,4'-Azoxyanisole

Add & Mix with
~100 mg KBr Powder

Press Mixture into Acquire Background
a Transparent Pellet Spectrum (Air)

Acquire Sample
Spectrum

Identify Characteristic
Absorption Bands

Click to download full resolution via product page

Caption: Experimental workflow for IR analysis via the KBr pellet method.

IR Spectral Data

Table 2: Key IR Absorption Bands for 4,4'-Azoxyanisole
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Functional Group

Wavenumber (cm~12) Vibration Type .

Assignment
~3050-3000 C-H Stretch Aromatic C-H
~2950, 2840 C-H Stretch Methyl (-OCHs)
~1600, 1500 C=C Stretch Aromatic Ring
~1495 N=N Stretch Azo group (often weak)
~1310 N-O Stretch Azoxy group
~1250 C-O Stretch Aryl Ether (asymmetric)
~1025 C-O Stretch Aryl Ether (symmetric)

| ~840 | C-H Bend | p-disubstituted benzene (out-of-plane) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about electronic transitions within the molecule,
particularly those involving 1t-electrons in the aromatic rings and the azoxy group.

Experimental Protocol: UV-Vis Spectroscopy

o Solvent Selection: Choose a UV-grade solvent that does not absorb in the region of interest
(typically 200-800 nm) and in which the sample is soluble. Common choices include ethanol,
methanol, or cyclohexane.

o Sample Preparation: Prepare a dilute stock solution of 4,4'-Azoxyanisole with a known
concentration. Further dilute this stock solution to obtain a sample with an absorbance value
within the optimal range of the spectrophotometer (ideally 0.2-0.8 a.u.).

o Data Acquisition:
o Fill a quartz cuvette with the pure solvent to be used as a reference (blank).[10]

o Place the reference cuvette in the spectrophotometer and record a baseline spectrum.[10]
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o Rinse and fill a second quartz cuvette with the sample solution.

o Place the sample cuvette in the spectrophotometer and measure its absorption spectrum
over the desired wavelength range (e.g., 200-500 nm).[11]

UV-Vis Spectral Data

The UV-Vis spectrum of 4,4'-Azoxyanisole is characterized by strong absorption bands
corresponding to Tt — 1t* transitions of the aromatic system and a weaker band at longer
wavelengths from the n — 1t* transition of the azoxy group.

Table 3: UV-Vis Absorption Data for 4,4'-Azoxyanisole

Wavelength of Maximum . .
Solvent Electronic Transition

Absorbance (Amax)

~350 nm Ethanol ™ - TT*

| ~265 nm | Ethanol | T - 1% |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of
4,4'-Azoxyanisole. Fragmentation patterns observed in the mass spectrum can further confirm

the molecular structure.

Experimental Protocol: Mass Spectrometry

o Sample Preparation: Dissolve a small amount of the sample (typically <1 mg/mL) in a
suitable volatile solvent like methanol or acetonitrile.[12] The solution should be clear and

free of particulates.

o Sample Introduction: The prepared solution is introduced into the mass spectrometer,
typically via direct infusion or coupled with a liquid chromatography (LC) system.

« |onization: A soft ionization technique such as Electrospray lonization (ESI) is commonly
used to generate intact molecular ions with minimal fragmentation. Electron lonization (EI)
can also be used, which typically produces more extensive fragmentation.
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e Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z)
by a mass analyzer (e.g., quadrupole, time-of-flight).

» Detection: The detector records the abundance of ions at each m/z value, generating the
mass spectrum.

Mass Spectral Data

Table 4: Mass Spectrometry Data for 4,4'-Azoxyanisole

m/z Value lon Interpretation

Molecular lon (for
258.10 [M]+ C14H14N20s3, Exact Mass:
258.1004)[1]

Protonated Molecular lon (in

259.10 [M+H]*+
ESI+)

| 281.09 | [M+Na]* | Sodiated Adduct (in ESI+) |
Conclusion

The combined application of NMR, IR, UV-Vis, and Mass Spectrometry provides a
comprehensive and unambiguous characterization of 4,4'-Azoxyanisole. NMR spectroscopy
confirms the carbon-hydrogen framework, IR spectroscopy identifies key functional groups, UV-
Vis spectroscopy reveals the electronic structure, and mass spectrometry verifies the molecular
weight and elemental formula. These techniques are indispensable for confirming the identity,
purity, and structural integrity of 4,4'-Azoxyanisole for research and industrial applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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